molecular formula C13H15NOS2 B14701970 5-Ethyl-3-phenethylrhodanine CAS No. 23522-19-2

5-Ethyl-3-phenethylrhodanine

Cat. No.: B14701970
CAS No.: 23522-19-2
M. Wt: 265.4 g/mol
InChI Key: VBGOJAKJSUSSNV-UHFFFAOYSA-N
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Description

5-Ethyl-3-phenethylrhodanine is a rhodanine derivative characterized by a thiazolidinone core with an ethyl substituent at position 5 and a phenethyl group at position 2. Rhodanine derivatives are historically significant for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The structural modifications at positions 3 and 5 significantly influence electronic, steric, and solubility profiles, which are critical for target binding and pharmacokinetics.

Synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For example, analogous rhodanine derivatives are synthesized via alkylation of the parent rhodanine scaffold using halides in the presence of potassium carbonate (as seen in pyridazinone synthesis methodologies) . Alternatively, ionic liquid catalysts like 1-butyl-3-methylimidazolium chloride have been employed to enhance reaction efficiency and yield in rhodanine synthesis .

Properties

CAS No.

23522-19-2

Molecular Formula

C13H15NOS2

Molecular Weight

265.4 g/mol

IUPAC Name

5-ethyl-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H15NOS2/c1-2-11-12(15)14(13(16)17-11)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

VBGOJAKJSUSSNV-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=S)S1)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 5-Ethyl-3-phenethylrhodanine typically involves the condensation of ethyl rhodanine with phenethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-Ethyl-3-phenethylrhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown that 5-Ethyl-3-phenethylrhodanine has potential anticancer properties, and it is being investigated for its ability to inhibit tumor growth.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-phenethylrhodanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of tumor cell growth. Additionally, it can interact with cell membrane receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodanine derivatives exhibit structural diversity, primarily driven by substituents at positions 3 and 3. Below is a comparative analysis of 5-Ethyl-3-phenethylrhodanine with analogous compounds:

Structural and Electronic Comparisons

Compound Name Substituent (Position 3) Substituent (Position 5) Key Properties Reference
This compound Phenethyl Ethyl High lipophilicity; moderate solubility in polar solvents; planar conformation limited by ethyl group. Inferred
3-Methyl-5-arylidenerhodanine Methyl Arylidene Enhanced conjugation (planar structure); higher electron-withdrawing effects; improved antimicrobial activity.
5-(Benzothiazolinylidene)-3-ethylrhodanine Ethyl Benzothiazolinylidene Extended π-system at position 5; potential fluorescence properties; increased steric bulk.
3-Phenethyl-5-chlororhodanine Phenethyl Chlorine Higher reactivity due to electronegative Cl; reduced solubility in nonpolar media.

Key Research Findings

Substituent Effects : Bulky groups at position 3 (e.g., phenethyl) enhance lipophilicity but may reduce target specificity due to steric hindrance .

Electron-Withdrawing Groups : Chlorine or arylidene at position 5 increases reactivity and conjugation, critical for antimicrobial and enzyme inhibition .

Synthetic Advancements : Ionic liquids and solid-phase synthesis (e.g., Lee et al.’s work) offer scalable routes for diverse rhodanine libraries .

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